

Application Note: Determination of Avermectins in Milk by LC-MS/MS

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Compound of Interest

Compound Name: *epi-Doramectin*

Cat. No.: B10786062

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and robust method for the quantitative analysis of avermectin residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine.^[1] Due to their potential risk to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products, including milk.^[2] This document provides two effective sample preparation protocols: a Liquid-Liquid Extraction (LLE) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.^[3] Detailed instrumental conditions for LC-MS/MS analysis and method performance data are presented to ensure reliable and accurate quantification of common avermectins such as abamectin, doramectin, ivermectin, eprinomectin, and moxidectin at low µg/L (ppb) levels.^{[2][4]}

Experimental Protocols

Reagents and Standards

- Reagents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water are required.^[3] Ammonium acetate or ammonium formate, triethylamine (TEA), anhydrous sodium sulfate, and magnesium sulfate may also be necessary depending on the chosen protocol.^{[3][4][5]}
- Standards: Analytical standards of avermectins (e.g., abamectin, doramectin, eprinomectin, ivermectin, moxidectin) and a suitable internal standard (e.g., selamectin) should be

procured from a reputable supplier.[3]

- Stock Solutions: Prepare individual stock solutions (e.g., 1000 ppm) by dissolving the pure reference compounds in methanol. These solutions should be stored at -20°C and are generally stable for up to one year.[3]
- Working Solutions: Prepare mixed standard working solutions by diluting the stock solutions in an appropriate solvent, such as methanol or acetonitrile.[3][6] These solutions are used for creating calibration curves and for spiking control samples.

Sample Preparation

Two common and effective methods for extracting avermectins from a complex matrix like milk are presented below.

This protocol is based on a rapid extraction method using acetonitrile.[3]

- Pipette 5 mL of a milk sample into a 50 mL polypropylene centrifuge tube.
- If required, add the internal standard and mixed standard solutions for calibration or quality control.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and vortex vigorously for at least 1 minute. Let the sample stand for 15 minutes to allow for protein precipitation.[3]
- Add approximately 5 g of anhydrous sodium sulfate (NaSO_4) to aid in phase separation.[3]
- Vortex again and then centrifuge at $4000 \times g$ for 15 minutes at 4°C.[3]
- Carefully transfer the supernatant (top acetonitrile layer) to a new tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 60°C.
- Reconstitute the dried residue in a suitable volume (e.g., 0.5 mL) of the mobile phase or an appropriate solvent mixture.

- Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.[1]

The QuEChERS protocol is a simple and effective method for extracting avermectins and has been shown to produce high analyte recoveries with minimal matrix effects.[4]

- Initial Extraction:
 - Place 10 mL of whole milk into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.
 - Add the contents of a QuEChERS extraction salt pouch (commonly containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[2]
 - Centrifuge the tube at 4000 rpm for 15 minutes.[4]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (top acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. These tubes typically contain 150 mg of magnesium sulfate and 50 mg of a C18 sorbent.
 - Shake the d-SPE tube vigorously for 1 minute.
 - Centrifuge for 5 minutes at 12,000 rpm.
 - Take an aliquot of the final cleaned extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation

Analysis is performed on an LC-MS/MS system, such as an ACQUITY UPLC System coupled with a Xevo TQ-S Mass Spectrometer or equivalent.[4]

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.[3][4] The conditions below are representative for the analysis.

Parameter	Condition
LC Column	XSelect CSH C18 XP, 130 Å, 2.5 µm, 2.1 x 100 mm[4]
Mobile Phase A	5 mM Ammonium Acetate in Water[4]
Mobile Phase B	5 mM Ammonium Acetate in Methanol[4]
Flow Rate	0.40 mL/min[4]
Injection Volume	5 µL[4]
Column Temp.	50 °C[4]
Gradient	70% B initial, linear gradient to 97% B in 5 min, hold until 8 min, return to 70% B at 8.1 min, re-equilibrate until 10 min.[4]

Mass Spectrometry (MS) Conditions

Avermectins can be detected in either positive (ESI+) or negative (ESI-) electrospray ionization mode.[3][7] ESI+ is common, often monitoring for ammonium adducts $[M+NH_4]^+$ or protonated molecules $[M+H]^+$.[5] The following table lists optimized Multiple Reaction Monitoring (MRM) transitions for several avermectins.

Compound	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Abamectin B1a	ESI-	871.4	565.1 / 228.9	26 / 36[3]
Doramectin	ESI-	897.6	591.1 / 228.9	26 / 30[3]
Ivermectin B1a	ESI-	873.4	567.1	20[3]
Eprinomectin B1a	ESI+	914.5	540.3 / 304.2	(Optimized)[4]
Moxidectin	ESI+	640.4	528.3 / 484.3	(Optimized)[4]

Note: Collision energies and cone voltages should be optimized for the specific instrument in use.

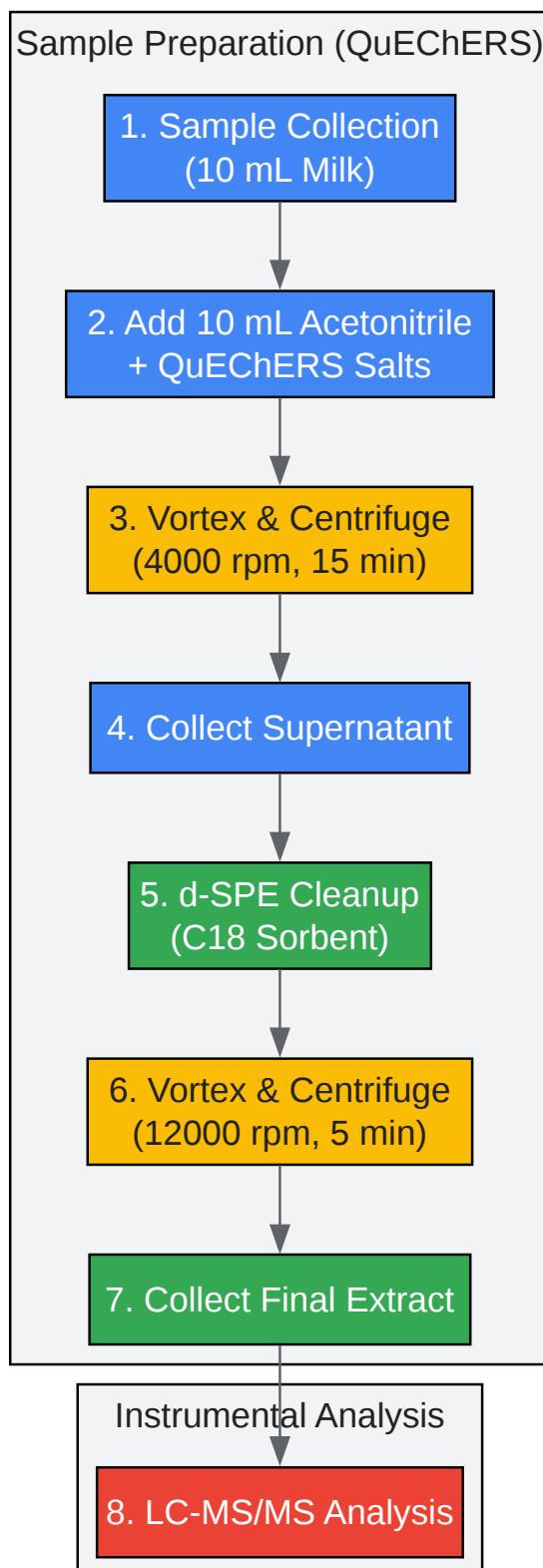
Method Performance and Data

The described methods have been validated according to international guidelines, demonstrating excellent performance for the analysis of avermectins in milk.[3][8]

Parameter	Abamectin	Doramectin	Ivermectin	Eprinomectin	Moxidectin
Linearity (r^2)	>0.98[2]	>0.98[2]	>0.98[2]	>0.98[2]	>0.98[2]
LOQ ($\mu\text{g/L}$)	5[6]	5[6]	5[6]	<2.5[2]	<2.5[2]
LOD ($\mu\text{g/L}$)	3.1[6]	4.5[6]	1.1[6]	(Not Specified)	(Not Specified)
Recovery (%)	75 - 122[2]	75 - 122[2]	76 - 105[6]	75 - 122[2]	75 - 122[2]
RSD (%)	<8.0[2]	<8.0[2]	2 - 10[6]	<8.0[2]	<8.0[2]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the QuEChERS sample preparation and subsequent LC-MS/MS analysis.



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Caption: Workflow for Avermectin Analysis in Milk using QuEChERS and LC-MS/MS.

Conclusion

The LC-MS/MS methods described provide a reliable and sensitive approach for the determination of avermectin residues in milk. The QuEChERS sample preparation protocol, in particular, offers a simple, fast, and effective means of extraction, enabling high-throughput analysis.^[4] The performance characteristics, including low limits of quantification and high analyte recovery, demonstrate that these methods are suitable for routine monitoring and regulatory compliance testing to ensure food safety.^[2]

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